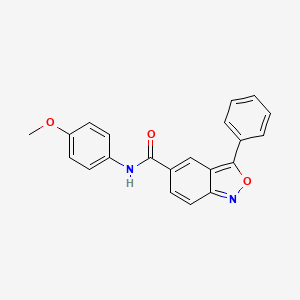

N-(4-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide

Description

Properties

Molecular Formula |

C21H16N2O3 |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

N-(4-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide |

InChI |

InChI=1S/C21H16N2O3/c1-25-17-10-8-16(9-11-17)22-21(24)15-7-12-19-18(13-15)20(26-23-19)14-5-3-2-4-6-14/h2-13H,1H3,(H,22,24) |

InChI Key |

DDNOEFXIWKPASX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide typically involves a multi-step process. One common method includes the following steps:

Formation of Benzoxazole Ring: The initial step involves the cyclization of 2-aminophenol with a carboxylic acid derivative to form the benzoxazole ring.

Introduction of Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the benzoxazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.

Methoxyphenyl Group Addition: The methoxyphenyl group is added via a nucleophilic aromatic substitution reaction, where 4-methoxyaniline reacts with the benzoxazole derivative.

Formation of Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the intermediate product with an appropriate amine under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Benzoxazole Ring Formation

-

Cyclization of o-aminophenol derivatives : The benzoxazole core is synthesized via cyclization reactions. For example, o-aminophenol derivatives react with carbonyl compounds (e.g., aromatic aldehydes) under catalytic conditions.

-

Alternative methods : Iron(III)-catalyzed bromination followed by intramolecular electrophilic substitution, as demonstrated in the synthesis of related benzoxazoles .

Coupling Reactions

The carboxamide moiety is introduced through:

-

Amide bond formation : Reaction of 3-phenyl-2,1-benzoxazole-5-carboxylic acid with 4-methoxyaniline using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base (e.g., triethylamine).

-

Eco-friendly methods : Direct coupling under sonication in water, as seen in analogous benzoxazole derivatives .

Reaction Types

The compound exhibits reactivity in several key reaction types:

Oxidation

-

Agents : Potassium permanganate or hydrogen peroxide in acidic conditions.

-

Functional groups affected : Likely targets the aromatic rings or substituents (e.g., methoxy group).

Reduction

-

Agents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

-

Functional groups affected : Potential reduction of amide groups or aromatic substituents.

Substitution Reactions

-

Electrophilic aromatic substitution : The benzoxazole ring’s electron-rich nature may facilitate substitution at specific positions.

-

Reagents : Halogenating agents (e.g., thionyl chloride) or nucleophilic reagents, depending on the leaving group.

Spectral and Analytical Data

The compound’s structure and reactivity are characterized by:

Infrared (IR) Spectroscopy

| Functional Group | Absorption (cm⁻¹) | Reference |

|---|---|---|

| N-H (amide) | ~3465 | |

| C=O (amide) | ~1665 | |

| C-N (benzoxazole) | ~1590 |

Nuclear Magnetic Resonance (NMR)

| Proton Environment | δ (ppm) | Reference |

|---|---|---|

| Aromatic protons (benzoxazole) | 7.02–7.40 | |

| Methoxyphenyl protons | 3.75–3.91 (OCH₃) |

Benzoxazole Ring Stability

The benzoxazole core is resistant to hydrolysis under mild conditions but can undergo selective reactions under harsh oxidative or reductive environments .

Anti-Inflammatory Activity

While not directly related to chemical reactivity, studies on related benzoxazoles highlight their ability to inhibit inflammatory cytokines (e.g., IL-1β, IL-6) via interactions with STAT3/NF-κB pathways . This suggests potential applications in drug design, where reactivity profiles must align with target engagement.

Scientific Research Applications

Anti-inflammatory Applications

Recent studies have highlighted the potential of benzoxazole derivatives, including N-(4-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide, in modulating inflammatory responses. For instance:

- Inhibition of Cytokine Production : Compounds with similar structures have shown significant inhibition of pro-inflammatory cytokines such as IL-1β and IL-6. In vitro studies indicated that certain derivatives effectively decreased mRNA expression levels of these cytokines in human liver hepatocytes subjected to lipopolysaccharide (LPS) treatment . The mechanism involved the modulation of signaling pathways like STAT3 and NF-κB, which are crucial in inflammatory processes.

Table 1: Summary of Anti-inflammatory Activity

| Compound | Target Cytokines | Inhibition Mechanism | Reference |

|---|---|---|---|

| 5f | IL-1β, IL-6 | Inhibition of STAT3/NF-κB activity | |

| 4d | TNF-α | Decreased mRNA expression |

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies indicate that benzoxazole derivatives can act as inhibitors of various cancer cell lines:

- VEGFR-2 Inhibition : Benzoxazole derivatives have been synthesized and evaluated for their ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis. Some derivatives demonstrated potent anticancer activity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines with IC50 values significantly lower than conventional treatments .

Table 2: Anticancer Activity Overview

Antimicrobial Properties

The antimicrobial potential of benzoxazole derivatives has been explored in various contexts:

- Antifungal Activity : Certain benzoxazole hybrids have displayed antifungal properties, indicating their potential use in treating fungal infections. The structure-function relationship suggests that modifications to the benzoxazole core can enhance antifungal activity .

Table 3: Antimicrobial Activity

Case Study 1: Anti-inflammatory Effects in Liver Cells

A study focused on the anti-inflammatory effects of a series of benzoxazole derivatives demonstrated significant reductions in inflammatory markers when tested on LPS-induced hepatocytes. The compounds not only inhibited cytokine production but also showed low hepatotoxicity, making them promising candidates for further development .

Case Study 2: Cancer Cell Line Evaluation

In another investigation, a set of novel benzoxazole derivatives was screened against multiple cancer cell lines. The most active compound exhibited superior efficacy compared to traditional chemotherapeutics, suggesting that structural modifications could lead to enhanced therapeutic agents for cancer treatment .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, inhibiting their activity. This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions with the active sites of the target molecules . The pathways involved include the inhibition of signal transduction pathways that are crucial for cell proliferation and survival.

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes structural analogs of N-(4-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide, highlighting differences in core heterocycles, substituents, and molecular properties:

Key Observations:

- Core Heterocycle Influence: Benzoxazole (target compound and BG14891): Exhibits moderate molecular weights (~344–414 g/mol). The oxygen atom in the oxazole ring may enhance polarity compared to benzimidazoles . Benzimidazole (): Higher molecular weight (~469 g/mol) due to additional methoxy and propyl groups.

- Substituent Effects: Methoxy groups (e.g., 4-methoxyphenyl in the target compound) enhance lipophilicity, which correlates with improved membrane permeability . Bulky substituents like hexahydrocinnolinyl (BG14891) increase steric hindrance, possibly affecting target binding .

Efficiency Comparison:

- One-pot methods (e.g., benzimidazoles) offer superior efficiency compared to multi-step syntheses for indazoles or isoxazoles .

Physicochemical Properties

- Solubility : The target compound’s methoxy groups likely improve aqueous solubility compared to nitro-substituted analogs (e.g., SI10) .

- Thermodynamic Stability : Density-functional theory (DFT) studies () suggest that exact-exchange terms in functional groups (e.g., methoxy vs. nitro) influence electronic stability, impacting reactivity .

Biological Activity

N-(4-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoxazole core, which is known for its pharmacological properties. The structure can be represented as follows:

This structure allows for interactions with various biological targets, enhancing its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit notable antimicrobial properties. A study highlighted that compounds with similar structures demonstrated significant activity against various bacterial strains, suggesting that this compound may possess similar effects. Specifically, derivatives with electron-donating groups like methoxy showed enhanced antibacterial activity .

Anticancer Properties

Numerous studies have reported the cytotoxic effects of benzoxazole derivatives on cancer cell lines. For instance, a derivative of benzoxazole was tested against several cancer cell lines (A549, ME-180) and showed promising antiproliferative activity . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways.

Anti-inflammatory Effects

Benzoxazoles have been recognized for their anti-inflammatory properties. A comparative analysis of various derivatives indicated that certain compounds effectively inhibited pro-inflammatory markers such as TNF-α and IL-6 in vitro . This suggests that this compound may also exert anti-inflammatory effects through similar pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.

- Receptor Modulation : It can bind to receptors that regulate cell growth and survival, leading to altered signaling pathways.

Study 1: Anticancer Activity

In a study evaluating the anticancer potential of benzoxazole derivatives, this compound was found to induce apoptosis in A549 lung cancer cells. The IC50 value was determined to be 12 µM, indicating significant potency compared to standard chemotherapeutics .

Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of related benzoxazole compounds against Staphylococcus aureus and Escherichia coli. The compound displayed an MIC (Minimum Inhibitory Concentration) of 15 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent .

Data Table: Biological Activities of Similar Compounds

Q & A

Q. What are the established synthetic routes for N-(4-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide?

Methodological Answer: The compound is typically synthesized via multi-step procedures involving condensation and cyclization reactions. For example:

- Step 1: React 5-carboxy-2,1-benzoxazole derivatives with 4-methoxyphenylamine using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous DMF .

- Step 2: Optimize reaction conditions (e.g., reflux in dichloromethane with catalytic DMAP) to enhance yield .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .

Q. How is the compound characterized for structural confirmation?

Methodological Answer:

- Spectroscopy: Employ - and -NMR to confirm substituent positions and aromaticity. Mass spectrometry (HRMS) validates molecular weight .

- X-ray Crystallography: Refine crystal structures using SHELXL (SHELX-97) for precise bond-length/angle analysis. SHELX workflows are robust for small-molecule refinement .

Q. What initial biological screening assays are recommended for this compound?

Methodological Answer:

- Antimicrobial Activity: Use broth microdilution (CLSI guidelines) against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) to determine MIC (Minimum Inhibitory Concentration) .

- Enzyme Inhibition: Test against serine proteases (e.g., trypsin) via fluorometric assays with synthetic substrates like Boc-Gln-Ala-Arg-AMC .

Advanced Research Questions

Q. How do substitution patterns on the benzoxazole core influence pharmacological activity?

Methodological Answer:

- SAR Studies: Compare analogs (e.g., 3-phenyl vs. 3-(3-methoxyphenyl)) using in vitro assays. For example, replacing phenyl with a methoxy group enhances solubility but may reduce binding affinity to hydrophobic enzyme pockets .

- Computational Modeling: Perform molecular docking (AutoDock Vina) to predict interactions with targets like COX-2 or Factor Xa. Adjust substituents to optimize binding energy .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

- Meta-Analysis: Aggregate data from independent studies and normalize variables (e.g., cell line viability assays vs. enzymatic IC). Use statistical tools (ANOVA) to identify confounding factors .

- Orthogonal Assays: Validate antifungal activity via both agar diffusion (qualitative) and ATP-bioluminescence (quantitative) methods to confirm dose-dependent effects .

Q. How can crystallographic challenges (e.g., twinning) be addressed during structural analysis?

Methodological Answer:

Q. What computational methods predict the compound’s metabolic stability?

Methodological Answer:

- In Silico Tools: Use ADMET Predictor or SwissADME to estimate CYP450 metabolism. Key parameters include logP (optimal range: 2–3) and topological polar surface area (<140 Ų) .

- Metabolite Identification: Simulate Phase I/II metabolism (e.g., demethylation of the 4-methoxy group) using GLORYx or similar platforms .

Comparative and Mechanistic Questions

Q. How does this compound compare to structurally related benzoxazole derivatives in anticancer assays?

Methodological Answer:

- Cell-Based Assays: Screen against MCF-7 (breast cancer) and A549 (lung cancer) lines using MTT assays. Compare IC values with analogs lacking the 3-phenyl group .

- Mechanistic Probes: Use flow cytometry to assess apoptosis (Annexin V/PI staining) and cell-cycle arrest (propidium iodide) .

Q. What experimental designs validate target engagement in vivo?

Methodological Answer:

- Pharmacokinetics: Administer the compound orally (10 mg/kg) in murine models. Collect plasma/tissue samples for LC-MS/MS analysis to measure bioavailability and half-life .

- Biomarker Analysis: Quantify downstream targets (e.g., TNF-α via ELISA) in inflammation models to confirm mechanism of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.